Lanosteryl palmitoleate

Description

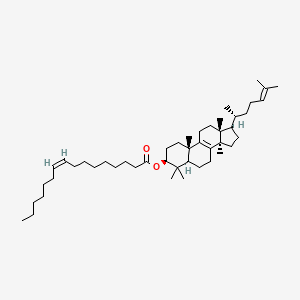

Structure

2D Structure

Properties

Molecular Formula |

C46H78O2 |

|---|---|

Molecular Weight |

663.1 g/mol |

IUPAC Name |

[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C46H78O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-26-42(47)48-41-31-32-44(7)38-30-34-45(8)37(36(4)25-23-24-35(2)3)29-33-46(45,9)39(38)27-28-40(44)43(41,5)6/h15-16,24,36-37,40-41H,10-14,17-23,25-34H2,1-9H3/b16-15-/t36-,37-,40+,41+,44-,45-,46+/m1/s1 |

InChI Key |

ZQYLHZCSMYSLQS-MMTWXXDWSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Lanosteryl Palmitoleate

Precursor Substrate Generation

The synthesis of lanosteryl palmitoleate (B1233929) is dependent on the cellular availability of its two precursor molecules: lanosterol (B1674476) and palmitoleic acid. These are produced by distinct and complex biosynthetic pathways.

Lanosterol Biosynthesis Pathway

Lanosterol is a crucial tetracyclic triterpenoid (B12794562) and the precursor to cholesterol and other sterols in animals and fungi. guidetopharmacology.orgontosight.ai Its synthesis is a multi-step process occurring in the endoplasmic reticulum, which is a segment of the broader cholesterol biosynthesis pathway. ontosight.aiguidetopharmacology.org

The pathway begins with the precursor acetyl-CoA. guidetopharmacology.org Through a series of enzymatic reactions involving enzymes such as HMG-CoA reductase, farnesyl diphosphate (B83284) synthase, and squalene (B77637) synthase, the linear molecule squalene is formed. guidetopharmacology.orgontosight.ai The final step is the remarkable cyclization of 2,3-oxidosqualene (B107256) into lanosterol, a reaction catalyzed by the enzyme lanosterol synthase (also known as oxidosqualene cyclase). acs.org This single step forms the characteristic four-ring sterol nucleus and establishes seven stereocenters. acs.org The entire lanosterol pathway is fundamental for producing essential molecules for cellular membranes and is present in all higher eukaryotes. guidetopharmacology.orgontosight.ai

Palmitoleic Acid Biosynthesis Pathway (e.g., Stearoyl-CoA Desaturase-1 activity)

Palmitoleic acid ((9Z)-hexadec-9-enoic acid) is a monounsaturated omega-7 fatty acid. wikipedia.org Its primary route of synthesis in mammalian cells is through the desaturation of the saturated fatty acid, palmitic acid (C16:0). wikipedia.orgnih.gov This conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). wikipedia.orgmdpi.com

SCD1 is an iron-containing enzyme located in the membrane of the endoplasmic reticulum. nih.govtaylorandfrancis.com It introduces a single double bond at the delta-9 position of a fatty acyl-CoA substrate. nih.gov While its preferred substrates are palmitoyl-CoA and stearoyl-CoA, it is the desaturation of palmitoyl-CoA that yields palmitoleoyl-CoA. nih.govtaylorandfrancis.com Palmitoleic acid is a component of major lipid classes, including phospholipids (B1166683), triglycerides, and cholesterol esters. nih.govmdpi.com

Enzymatic Mechanisms of Lanosteryl Palmitoleate Synthesis

The final step in forming this compound is the covalent linkage of lanosterol and palmitoleic acid (in its activated acyl-CoA form) through an ester bond.

Sterol O-acyltransferase (e.g., ARE1) Mediated Esterification

The esterification of sterols with fatty acids is catalyzed by a family of enzymes known as Sterol O-acyltransferases (SOATs), also referred to as acyl-CoA:cholesterol acyltransferases (ACATs). nih.govqmul.ac.uk The reaction involves the transfer of a fatty acyl group from a donor molecule, typically a long-chain fatty acyl-CoA, to the hydroxyl group of a sterol. qmul.ac.uk

In yeast (Saccharomyces cerevisiae), two genes, ARE1 and ARE2, encode for ACAT-related enzymes responsible for sterol esterification. nih.govuniprot.org These enzymes catalyze the formation of steryl esters, which are stored in lipid droplets. nih.govqmul.ac.uk Specifically, Are1p and Are2p mediate the transfer of an acyl group from an acyl-CoA molecule, such as palmitoleoyl-CoA, to a sterol like lanosterol, forming the corresponding lanosteryl ester. nih.govqmul.ac.uk While both enzymes contribute, they have different substrate preferences and regulatory controls. nih.gov Deletion of both ARE1 and ARE2 genes in yeast results in cells with undetectable levels of esterified sterols. nih.gov

Regulation of this compound Biosynthesis and Turnover

The biosynthesis of this compound is not directly regulated as a terminal product but is controlled through the complex regulation of its precursor pathways and the esterification enzymes.

The lanosterol biosynthesis pathway is subject to feedback inhibition and transcriptional control, primarily driven by cellular sterol levels. ontosight.aiguidetopharmacology.org For instance, enzymes downstream of lanosterol in the cholesterol pathway are regulated by sterol depletion, indicating a coordinated control mechanism. nih.gov

The synthesis of palmitoleic acid is critically dependent on the expression and activity of SCD1. mdpi.comnih.gov SCD1 expression is regulated by a wide range of factors, including diet, hormones like insulin (B600854) and leptin, and temperature. nih.gov For example, high carbohydrate intake can upregulate SCD1, while polyunsaturated fatty acids can suppress its activity. nih.govtaylorandfrancis.com

Furthermore, the esterifying enzymes themselves are differentially regulated. In yeast, ARE1 and ARE2 are oppositely regulated by heme availability. ARE1 is upregulated under heme-deficient (anaerobic) conditions, where sterol precursors may accumulate, while ARE2 is the major isoform during aerobic growth when the final sterol product, ergosterol, is plentiful. nih.gov This suggests a role for Are1p in esterifying sterol intermediates like lanosterol, particularly when the main pathway is altered. nih.gov

Pathways of this compound Degradation and Remodeling

The degradation of this compound involves the hydrolysis of the ester bond, a reaction that reverses its synthesis. This process releases the constituent molecules, lanosterol and palmitoleic acid, which can then be re-utilized or channeled into other metabolic pathways. This breakdown is presumed to be carried out by enzymes known as sterol ester hydrolases.

While specific enzymes that exclusively target this compound are not well-characterized, the general process of neutral lipid degradation involves lipases such as lipoprotein lipase (B570770) (LPL) and monoglyceride lipase (MGLL), which are involved in lipid remodeling. biorxiv.org In cancer cell studies, the expression of such lipid degradation markers is altered under metabolic stress, indicating active turnover of lipid stores. biorxiv.org The transport of this compound between the endoplasmic reticulum and lipid particles has been noted in metabolic models, suggesting a dynamic process of storage and mobilization. biorxiv.org It is plausible that once hydrolyzed, the released lanosterol can re-enter the cholesterol synthesis pathway, and palmitoleic acid can be used for energy via beta-oxidation or incorporated into other complex lipids.

Key Enzymes in this compound Metabolism

| Enzyme Name | Abbreviation | Function | Pathway |

| Lanosterol Synthase | - | Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol. | Lanosterol Biosynthesis |

| Stearoyl-CoA Desaturase-1 | SCD1 | Catalyzes the conversion of palmitoyl-CoA to palmitoleoyl-CoA. | Palmitoleic Acid Biosynthesis |

| Sterol O-acyltransferase 1 | SOAT1 / ACAT1 / Are1p | Catalyzes the esterification of sterols with fatty acyl-CoAs. | This compound Synthesis |

Cellular and Subcellular Distribution of Lanosteryl Palmitoleate

Intra-cellular Localization and Compartmentation (e.g., Lipid Droplets)

Lanosteryl palmitoleate (B1233929) is a type of steryl ester, which is a neutral lipid formed by the formal condensation of the 3-hydroxy group of lanosterol (B1674476) with a fatty acid, in this case, palmitoleic acid. ebi.ac.uk Within the cell, these nonpolar lipids are primarily found sequestered within specialized organelles called lipid droplets (LDs). creative-proteomics.comembopress.orgfrontiersin.org Lipid droplets consist of a core of neutral lipids, such as triacylglycerols and steryl esters, enclosed by a monolayer of phospholipids (B1166683) and associated proteins. creative-proteomics.comembopress.orgfrontiersin.orgnih.gov

The compartmentation of lanosteryl palmitoleate within the hydrophobic core of lipid droplets serves a crucial homeostatic function. oup.com It prevents the accumulation of its precursor, the free sterol lanosterol, in cellular membranes where it could be disruptive. mdpi.com This storage mechanism allows the cell to maintain a reservoir of sterols and fatty acids in a biologically inert form, which can be mobilized for various cellular processes, including membrane synthesis, when required. creative-proteomics.comoup.comnih.gov The formation of these steryl esters occurs in the endoplasmic reticulum and is a key step in the biogenesis of lipid droplets. nih.govmdpi.com

Distribution Patterns in Model Organisms and Cell Lines

The baker's yeast, Saccharomyces cerevisiae, is a widely used model organism for studying eukaryotic lipid metabolism due to the high degree of conservation in metabolic pathways. oup.comresearchgate.netnih.gov In yeast, the primary storage lipids are triacylglycerols and steryl esters, which are stored in lipid droplets. oup.comnih.gov While the main sterol in yeast is ergosterol, its precursors, such as lanosterol, can also be esterified. mdpi.com this compound is recognized as a metabolite in Saccharomyces cerevisiae. ebi.ac.ukebi.ac.uk

The synthesis of steryl esters in yeast is catalyzed by two enzymes located in the endoplasmic reticulum, Are1p and Are2p. nih.govnih.gov Studies using yeast mutants have been instrumental in understanding the regulation of steryl ester formation and storage. nih.gov For instance, deleting the genes for both Are1 and Are2 results in cells that are defective in the synthesis of steryl esters, highlighting their critical role in this process. nih.gov The mobilization and breakdown of these stored esters are managed by hydrolases, such as Yeh1, Yeh2, and Tgl1, which are essential for maintaining cellular lipid homeostasis. nih.govnih.gov The study of these metabolic cycles in yeast provides fundamental insights into the dynamics of lanosteryl ester storage and utilization. nih.gov

In mammalian cells, while cholesteryl esters are the most common form of stored sterols, esters of cholesterol precursors like lanosterol can also be detected. creative-proteomics.com The presence and quantity of these lipids are often investigated using advanced analytical techniques like mass spectrometry-based lipidomics. imrpress.comcreative-proteomics.com These methods allow for the precise identification and quantification of numerous lipid species, including low-abundance ones like this compound, from total lipid extracts of cells and tissues. imrpress.comnih.govuni-bonn.de

The analysis of lipid profiles in various mammalian cell lines, including cancer cells, has revealed alterations in lipid metabolism. For example, some hepatocellular carcinoma (HCC) cell lines show high levels of lipid droplets. nih.gov While specific quantification of this compound across many cancer lines is not widely documented in general literature, related compounds are known to be affected by cellular conditions. For instance, treatment of endometrial cancer cells with palmitic acid was found to increase the formation of lipid droplets. nih.gov Furthermore, a study on prion-infected neuronal cells noted an upregulation of this compound, suggesting a change in sterol metabolism in a disease state. researchgate.net These findings indicate that the distribution and levels of specific steryl esters can vary significantly depending on the cell type and metabolic condition.

Interactive Data Table: Detection of Lanosteryl Esters and Related Lipids

| Organism/Cell Type | Compound Class/Specific Compound | Analytical Method(s) | Key Finding | Citation(s) |

| Saccharomyces cerevisiae | This compound | Metabolite Database Annotation | Identified as a fungal metabolite in baker's yeast. | ebi.ac.ukebi.ac.uk |

| Saccharomyces cerevisiae | Steryl Esters (general) | Thin Layer Chromatography (TLC) | Steryl esters are a major storage lipid, mobilized under sterol-limiting conditions. | researchgate.net |

| Saccharomyces cerevisiae | Steryl Esters (general) | Genetic Mutation Analysis, In vitro/in vivo labeling | Synthesis is dependent on Are1p and Are2p enzymes; essential for autophagy regulation. | nih.govnih.gov |

| Human Cells (general) | Cholesteryl Esters | Stimulated Raman Scattering (SRS) Microscopy | Enriched in nuclear envelope-associated lipid droplets compared to cytoplasmic ones. | embopress.org |

| Mammalian Cancer Cells | Neutral Lipids / Lipid Droplets | Fluorescence Microscopy | Increased lipid droplet formation observed in endometrial and hepatocellular cancer cells under certain conditions. | nih.govnih.gov |

| Prion-Infected Mouse Brain | This compound | Not Specified in Snippet | Upregulated in ME7 scrapie-infected mice, indicating altered cholesterol metabolism. | researchgate.net |

Biological Roles and Functional Significance of Lanosteryl Palmitoleate

Contribution to Cellular Lipid Homeostasis and Storage Dynamics

As a neutral lipid, lanosteryl palmitoleate (B1233929) is likely involved in cellular lipid storage. Neutral lipids, such as sterol esters and triacylglycerols, are stored in cytosolic lipid droplets, which serve as hubs for energy and lipid metabolism. crick.ac.uk The formation of lanosteryl palmitoleate represents a mechanism for the esterification and storage of both lanosterol (B1674476) and palmitoleic acid.

Lanosterol is a key intermediate in the biosynthesis of cholesterol and other sterols. ymdb.ca By esterifying lanosterol with palmitoleic acid, cells can regulate the pool of free lanosterol, thereby influencing the downstream production of cholesterol. This storage form can be mobilized when the cell requires lanosterol for membrane synthesis or other metabolic processes.

A study on the lipidomic profiles of various cancer cell lines identified this compound as one of 244 lipids measured. researchgate.netnih.gov This finding confirms its presence in mammalian cells and suggests its participation in cellular lipid metabolism. The regulation of its levels under metabolic stress, as discussed later, further points to its role in maintaining lipid homeostasis.

Potential Roles as a Bioactive Lipid or Precursor for Signaling Molecules

This compound itself may not be directly bioactive in the same manner as signaling lipids like eicosanoids or phosphoinositides. biomolther.org However, it can serve as a precursor to bioactive molecules. Through enzymatic hydrolysis, this compound can release lanosterol and palmitoleic acid, both of which have significant biological activities.

Lanosterol, beyond its role as a cholesterol precursor, has been investigated for its potential therapeutic effects. Palmitoleic acid, on the other hand, is recognized as a lipokine—a lipid hormone that can exert effects on distant tissues and play a role in intercellular signaling. mdpi.com

The palmitoleate moiety of this compound has been the subject of extensive research, revealing its diverse roles in cellular metabolism, inflammation, and glucose regulation. mdpi.com The release of palmitoleic acid from this compound could, therefore, have significant implications for these processes.

Cellular Metabolism: Palmitoleic acid has been shown to improve insulin (B600854) sensitivity in liver and skeletal muscle in animal and cell culture studies. atamanchemicals.com It can act as a signaling molecule to regulate fat storage and metabolism. ontosight.ai In adipocytes, palmitoleic acid can enhance oxygen consumption, fatty acid oxidation, and ATP content. nih.gov Furthermore, it has been observed to downregulate the expression of lipogenic genes in the liver of mice. mdpi.com

Inflammation: Palmitoleic acid is generally considered to have anti-inflammatory properties. atamanchemicals.comfrontiersin.org Supplementation with palmitoleic acid in differentiated 3T3-L1 preadipocytes has been shown to downregulate inflammatory genes. mdpi.com It can also reduce atherosclerosis by remodeling the lipid composition of immune cell membranes, leading to reduced inflammation. mdpi.com

Glucose Regulation: Palmitoleic acid has been linked to improved glucose homeostasis. mdpi.com It can enhance insulin sensitivity, which is beneficial for the management of conditions like type 2 diabetes. ontosight.ai Studies have indicated that palmitoleic acid can stimulate β-cell proliferation, which is crucial for insulin production. mdpi.com

Table 1: Summary of Research Findings on the Palmitoleate Moiety

| Cellular Process | Observed Effects of Palmitoleate in In Vitro and Animal Models | References |

|---|---|---|

| Cellular Metabolism | Improves insulin sensitivity in liver and skeletal muscle. | atamanchemicals.com |

| Regulates fat storage and metabolism. | ontosight.ai | |

| Enhances oxygen consumption, fatty acid oxidation, and ATP content in adipocytes. | nih.gov | |

| Downregulates lipogenic genes in the liver of mice. | mdpi.com | |

| Inflammation | Possesses anti-inflammatory properties. | atamanchemicals.comfrontiersin.org |

| Downregulates inflammatory genes in 3T3-L1 preadipocytes. | mdpi.com | |

| Reduces atherosclerosis through anti-inflammatory mechanisms. | mdpi.com | |

| Glucose Regulation | Improves glucose homeostasis. | mdpi.com |

| Enhances insulin sensitivity. | ontosight.ai | |

| Stimulates β-cell proliferation. | mdpi.com |

Involvement in Cellular Adaptations to Metabolic Stress

Cells adapt their lipid metabolism in response to metabolic stressors such as nutrient deprivation and hypoxia (low oxygen). nih.gov A comprehensive lipidomic study of various cancer cell lines under such conditions provided insights into the regulation of this compound.

Under serum-deprived conditions, which mimic nutrient deprivation, the lipid profiles of cancer cells were significantly altered. nih.gov Specifically, neutral lipid compositions, including triglycerides and cholesterol esters, were markedly modified. researchgate.netnih.gov While the specific changes in this compound were not detailed individually, its inclusion in the analysis of neutral lipids suggests its involvement in the cellular response to nutrient scarcity. researchgate.net

The regulation of this compound levels under these stress conditions highlights its potential role in the adaptive metabolic reprogramming of cells, particularly in the context of cancer. Further research is needed to elucidate the precise mechanisms by which this compound contributes to cellular survival and function during metabolic challenges.

Mechanistic Investigations of Lanosteryl Palmitoleate Action

Enzyme-Substrate Interactions Governing Lanosteryl Palmitoleate (B1233929) Metabolism

The metabolism of lanosteryl palmitoleate, a sterol ester, is primarily governed by the enzymatic hydrolysis of its ester bond. This process is crucial for releasing its constituent molecules, lanosterol (B1674476) and palmitoleic acid, which can then participate in various cellular processes.

The key enzymes responsible for the hydrolysis of sterol esters are a class of enzymes known as sterol esterases (EC 3.1.1.13), also referred to as cholesterol esterases. These enzymes exhibit broad substrate specificity, acting on esters of various sterols and long-chain fatty acids worthington-biochem.combiocyc.org. The fundamental reaction catalyzed by these enzymes involves the addition of a water molecule across the ester linkage, yielding a free sterol and a fatty acid biocyc.org. In the case of this compound, the hydrolysis reaction can be depicted as:

This compound + H₂O → Lanosterol + Palmitoleic Acid

Evidence for this specific type of reaction comes from the documented activity of sterol esterase on similar substrates. For instance, the hydrolysis of lanosteryl oleate (B1233923) to lanosterol and oleic acid is a known reaction catalyzed by this enzyme class biocyc.org. Given the structural similarity between oleate and palmitoleate (both are long-chain fatty acids), it is highly probable that this compound is metabolized through the same enzymatic pathway.

The synthesis of sterol esters, the reverse reaction of hydrolysis, is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs) in mammals and phospholipid:sterol acyltransferases (PSATs) in plants creative-proteomics.comscispace.com. These enzymes are crucial for sterol homeostasis, converting excess free sterols into more hydrophobic sterol esters for storage in lipid droplets creative-proteomics.comnih.govfrontiersin.org. This process prevents the accumulation of free sterols in membranes, which can be cytotoxic. The hydrolysis of these stored esters by neutral cholesterol ester hydrolase (nCEH) allows for the mobilization of free sterols when needed for membrane synthesis or other functions creative-proteomics.com.

Studies on plant sterol esters (PSEs) have highlighted the importance of hydrolysis for their biological activity. For instance, the cholesterol-lowering effect of dietary PSEs is dependent on their hydrolysis to free sterols in the intestine nih.gov. A study in hamsters showed a strong negative correlation between the percentage of PSE hydrolysis and cholesterol absorption, indicating that the liberation of free sterols is the key mechanistic step nih.gov.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Class | EC Number | Function | Substrate(s) | Product(s) |

| Sterol Esterase | 3.1.1.13 | Hydrolysis of sterol esters | This compound, Water | Lanosterol, Palmitoleic Acid |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | 2.3.1.26 | Esterification of sterols | Lanosterol, Palmitoyl-CoA | This compound, CoA |

| Phospholipid:Sterol Acyltransferase (PSAT) | 2.3.1.43 | Esterification of sterols (in plants) | Lanosterol, Phospholipid | This compound, Lysophospholipid |

| Neutral Cholesterol Ester Hydrolase (nCEH) | 3.1.1.13 | Hydrolysis of stored sterol esters | This compound | Lanosterol, Palmitoleic Acid |

Molecular Mechanisms Underlying Observed Biological Effects in Model Systems

The biological effects of this compound are likely mediated by the combined actions of its hydrolysis products, lanosterol and palmitoleic acid, on various cellular signaling pathways. While direct studies on this compound are limited, research on related lanostane-type triterpenoids and fatty acids provides significant insights into its potential molecular mechanisms.

Modulation of Cancer-Related Signaling Pathways:

Lanostane-type triterpenoids, the class of molecules to which lanosterol belongs, have been shown to exert anti-tumor effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival. Studies on lanostane (B1242432) derivatives isolated from medicinal fungi have demonstrated their ability to interfere with the PI3K/Akt and MAPK signaling pathways in cancer cell lines mdpi.comnih.gov. For example, certain lanostane triterpenes have been found to induce apoptosis and cell cycle arrest in HepG2 human liver cancer cells by regulating these pathways mdpi.com.

The fatty acid component, palmitoleic acid, also possesses bioactivity that can influence cancer progression. Palmitoleic acid has been reported to have anti-inflammatory effects and can modulate the expression of hypoxia-inducible factor-1α (HIF-1α), a key driver in several aspects of cancer mdpi.com. Furthermore, the broader family of fatty acids, including palmitic acid (from which palmitoleate can be synthesized), can influence oncogenic signaling. For instance, high levels of palmitic acid have been shown to enhance Src kinase-mediated oncogenic signaling mdpi.com. The inhibition of fatty acid synthase (FASN), the enzyme responsible for producing palmitate, can lead to the inhibition of oncogenic signaling pathways such as Wnt/β-catenin and Akt frontiersin.org.

Lipidomic studies have identified altered levels of this compound in cancer cells under conditions of metabolic stress, such as nutrient deprivation nih.gov. This suggests a role for this molecule in the adaptive metabolic reprogramming of cancer cells. The enzymes involved in the synthesis of its precursors, such as HMG-CoA reductase (for lanosterol) and FASN (for palmitate), are often upregulated in cancer nih.gov.

Table 2: Potential Molecular Targets and Affected Pathways of this compound Components

| Component | Potential Molecular Target(s) | Affected Signaling Pathway(s) | Observed Effect in Model Systems |

| Lanosterol (as a lanostane triterpenoid) | PI3K, Akt, MAPK components | PI3K/Akt, MAPK/ERK | Induction of apoptosis and cell cycle arrest in cancer cells mdpi.com |

| Palmitoleic Acid | HIF-1α, NF-κB | Hypoxia response, Inflammatory signaling | Anti-inflammatory effects, modulation of cancer-related factors mdpi.com |

| Palmitic Acid (precursor to palmitoleate) | Src Kinase, components of Wnt/β-catenin and Akt pathways | Src signaling, Wnt/β-catenin, PI3K/Akt | Promotion of oncogenic signaling mdpi.comfrontiersin.org |

Interactions with Cellular Membranes and Associated Proteins

The amphipathic nature of this compound's hydrolysis products, lanosterol and palmitoleic acid, dictates their interaction with cellular membranes and associated proteins, thereby influencing membrane properties and signaling events.

Incorporation into Cellular Membranes and Lipid Rafts:

Sterols are fundamental components of eukaryotic membranes, playing a crucial role in regulating membrane fluidity and organization. Lanosterol, as a sterol, can be incorporated into lipid bilayers. Sterols, along with sphingolipids, are key components of specialized membrane microdomains known as lipid rafts plos.orgmdpi.com. These rafts are dynamic platforms that concentrate signaling proteins and are involved in processes such as signal transduction and membrane trafficking mdpi.comnih.govnih.gov. The presence and concentration of sterols within the membrane can significantly influence the formation, stability, and properties of these rafts.

The fatty acid component, palmitoleic acid, also influences membrane characteristics. The degree of saturation of fatty acid chains in phospholipids (B1166683) is a major determinant of membrane fluidity mdpi.comresearchgate.net. The presence of the cis double bond in palmitoleic acid introduces a kink in the acyl chain, which increases the disorder and fluidity of the membrane mdpi.comnih.gov. In yeast, the cellular response to different unsaturated fatty acids, including palmitoleic acid, involves the Rho signaling pathway, which plays a role in maintaining membrane fluidity homeostasis nih.gov.

Interactions with Membrane-Associated Proteins:

The lipid environment of the membrane, including the presence of specific sterols and fatty acids, can allosterically regulate the function of membrane-associated proteins mdpi.com. Lipid rafts, in particular, serve as organizing centers for a variety of signaling proteins. The recruitment of proteins to or exclusion from these domains can modulate their activity.

While direct interactions of this compound with specific membrane proteins have not been detailed, the interactions of its components are better understood. For instance, protein palmitoylation, the attachment of a palmitate group to a protein, can target that protein to lipid rafts nih.gov. This localization can be critical for the protein's function in signal transduction.

The physical properties of the membrane, influenced by lipids like lanosterol and palmitoleic acid, can also impact membrane protein function. Changes in membrane fluidity and thickness can affect the conformational state and activity of transmembrane proteins such as ion channels and receptors.

Table 3: Predicted Effects of this compound Components on Cellular Membranes

| Component | Predicted Interaction/Effect | Consequence for Membrane Properties |

| Lanosterol | Incorporation into lipid bilayers; a component of lipid rafts | Modulates membrane fluidity and organization; contributes to the formation and stability of signaling platforms plos.orgmdpi.com |

| Palmitoleic Acid | Incorporation into phospholipids | Increases membrane fluidity due to the cis double bond mdpi.comnih.gov |

| This compound (as a sterol ester) | Storage in lipid droplets | Sequesters lanosterol and palmitoleic acid, preventing their accumulation in membranes creative-proteomics.comnih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Lanosteryl Palmitoleate and Analogues

Methodological Frameworks for SAR and QSAR Analysis

The investigation into the SAR and QSAR of lanosteryl palmitoleate (B1233929) would necessitate a multi-faceted approach, integrating computational and experimental techniques to build predictive models.

A typical methodological framework would involve several key steps. The initial phase is data set preparation, which involves compiling a series of lanosteryl palmitoleate analogues with their corresponding biological activities. This is followed by the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a molecule like this compound, these descriptors would encompass constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.

The subsequent step is variable selection, where the most relevant descriptors for predicting biological activity are identified. This is crucial for developing a robust and interpretable QSAR model. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then employed to establish a mathematical relationship between the selected descriptors and the biological activity. The final and most critical phase is model validation, where the predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For complex molecules like steroid esters, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. scilit.com These approaches would allow for the visualization of the steric and electrostatic fields around the this compound molecule, providing a deeper understanding of its interaction with biological targets.

Identification of Key Structural Determinants for Biological Function or Metabolism

The biological function and metabolic fate of this compound are intrinsically linked to its unique structural features. A detailed analysis of its structure reveals several key determinants that are likely to play a pivotal role in its activity.

The palmitoleate side chain , an unsaturated fatty acid esterified to the 3β-hydroxyl group of lanosterol (B1674476), is another key structural determinant. The length of the fatty acid chain, the presence and position of the double bond, and its cis/trans configuration can influence the molecule's lipophilicity, membrane permeability, and susceptibility to enzymatic hydrolysis. wikipedia.org The ester linkage itself is a critical metabolic site, susceptible to cleavage by esterases, which would release lanosterol and palmitoleic acid.

| Structural Feature | Potential Influence on Biological Function or Metabolism | Supporting Rationale |

|---|---|---|

| Lanosterol Tetracyclic Core | Provides a rigid scaffold for interaction with protein binding pockets. | The fundamental structure of all animal and fungal steroids is derived from this core. wikipedia.org |

| Methyl Groups on Lanosterol | Influence steric interactions and binding affinity. | Studies on lanosterol analogues show that modifications to these groups alter biological activity. nih.gov |

| Double Bonds in Lanosterol Rings | Affect the overall conformation and electronic properties of the sterol core. | The position of the double bond is a key factor in the biological evolution from lanosterol to cholesterol. nih.gov |

| Palmitoleate Chain Length | Modulates lipophilicity and membrane interactions. | The length of the fatty acid chain in steroid esters is known to affect their pharmacokinetic properties. wikipedia.org |

| Unsaturation in Palmitoleate Chain | Introduces a kink in the chain, potentially altering membrane packing and fluidity. | The presence of a double bond can influence how the molecule interacts with lipid bilayers. |

| Ester Linkage | Serves as a site for metabolic cleavage by esterases, releasing the active components. | Esterification is a common strategy to create prodrugs of steroids. wikipedia.org |

Rational Design and Synthesis of this compound Analogues for Mechanistic Probes

The rational design and synthesis of analogues of this compound are essential for elucidating its mechanism of action and for developing new therapeutic agents. By systematically modifying its structure, researchers can probe the specific interactions that govern its biological effects.

Modifications of the Lanosterol Moiety: Analogues with alterations to the lanosterol core could provide valuable insights. For example, the synthesis of derivatives with modified ring structures, such as the introduction or removal of double bonds, could help to delineate the conformational requirements for activity. nih.gov Additionally, the preparation of analogues with different substituents on the sterol nucleus, such as hydroxyl or keto groups, could be used to map the binding site of its target proteins. nih.gov

Modifications of the Palmitoleate Moiety: Varying the fatty acid component of the ester would be another fruitful avenue for investigation. Synthesizing a series of lanosteryl esters with fatty acids of different chain lengths and degrees of saturation would allow for a systematic study of how lipophilicity and steric bulk influence activity. For instance, comparing the activity of lanosteryl palmitate (saturated) with this compound (monounsaturated) and lanosteryl linoleate (B1235992) (polyunsaturated) could reveal the importance of the fatty acid's flexibility and electronic properties.

The synthesis of these analogues would typically involve standard esterification procedures, reacting lanosterol with the desired fatty acid or its activated derivative. google.com More complex modifications to the lanosterol core would require multi-step synthetic routes, drawing upon the extensive literature of steroid chemistry. libretexts.org

| Analogue Type | Specific Modification | Rationale for Design | Potential Mechanistic Insight |

|---|---|---|---|

| Lanosterol Core Analogue | Removal of the C-14 methyl group | To mimic the structure of cholesterol and investigate the role of this methyl group in target interaction. | Elucidate the importance of the C-14 methyl for binding affinity and specificity. |

| Lanosterol Core Analogue | Introduction of a hydroxyl group at C-7 | To increase polarity and explore potential hydrogen bonding interactions within the binding site. | Identify key interaction points with the biological target. |

| Fatty Acid Chain Analogue | Replacement of palmitoleate with stearate (B1226849) (C18:0) | To assess the effect of a longer, saturated fatty acid chain on activity. | Determine the influence of chain length and saturation on membrane interactions and metabolic stability. |

| Fatty Acid Chain Analogue | Replacement of palmitoleate with oleate (B1233923) (C18:1) | To evaluate the impact of a longer monounsaturated chain. | Understand the role of the double bond's position and the overall chain length. |

| Ester Linkage Analogue | Replacement of the ester with an ether linkage | To create a metabolically more stable analogue. | Distinguish between the activity of the intact ester and its hydrolyzed products. |

Advanced Analytical and Methodological Approaches for Lanosteryl Palmitoleate Research

Advanced Lipidomic Profiling Techniques (e.g., Mass Spectrometry-based approaches)

Lipidomics, the large-scale study of cellular lipids, has been revolutionized by advancements in mass spectrometry (MS). nih.gov These techniques offer the high sensitivity and specificity required to identify and quantify thousands of individual lipid species, including sterol esters like lanosteryl palmitoleate (B1233929), from complex biological samples. nih.govoatext.com

Recent progress in MS-based lipidomics provides a powerful toolkit for lanosteryl palmitoleate research. mdpi.com The most common strategy involves coupling liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS). oatext.comualberta.ca

Chromatographic Separation: LC separates the complex mixture of lipids prior to MS analysis, reducing matrix effects and resolving isomeric and isobaric species. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar lipids, while Reversed-Phase (RP) chromatography separates lipids based on their acyl chain length and degree of unsaturation. oatext.commdpi.com This separation is crucial for distinguishing this compound from other sterol esters with different sterol cores or fatty acyl chains.

Mass Spectrometry Ionization: Soft ionization techniques, primarily Electrospray Ionization (ESI), are used to generate intact lipid ions with minimal fragmentation, preserving the molecular integrity for mass analysis. oatext.com

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, tandem MS is employed. nih.gov In an MS/MS experiment, a specific precursor ion (the intact this compound molecule) is selected and fragmented. The resulting fragment ions create a unique "fingerprint" spectrum. For a sterol ester, characteristic fragments include the neutral loss of the fatty acid (palmitoleic acid) and ions corresponding to the sterol backbone (lanosterol). Specific MS/MS scan modes are highly effective for discovering and quantifying lipid classes. nih.gov

Precursor Ion Scanning: This method screens for all parent ions that produce a specific, common fragment ion upon dissociation. To detect sterol esters, one could scan for the m/z (mass-to-charge ratio) corresponding to the lanosteryl cation.

Neutral Loss Scanning: This technique identifies all precursor ions that lose a specific neutral molecule, such as the palmitoleic acid moiety (C16:1).

These advanced MS approaches have been successfully used to perform large-scale lipidomic profiling that identified novel lipid biomarkers, including the upregulation of this compound in the brains of mice infected with scrapie, a prion disease. researchgate.net

Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful quantitative method used to determine the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov When combined with stable isotope labeling, MFA allows researchers to trace the flow of atoms from a labeled substrate through metabolic pathways to a final product, such as this compound. creative-proteomics.commdpi.com This approach provides direct insight into the dynamics of lipid biosynthesis, turnover, and remodeling, which cannot be obtained from static concentration measurements alone. mdpi.com

The core principle involves introducing a substrate enriched with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C) or Deuterium (²H), into the system (e.g., cell culture). creative-proteomics.com The incorporation of these heavy isotopes into downstream metabolites is then measured over time using mass spectrometry. d-nb.info

For this compound, several isotopic labeling strategies could be envisioned:

Tracing Lanosterol (B1674476) Contribution: Cells could be cultured with ¹³C-labeled glucose or acetate. The ¹³C atoms would be incorporated into acetyl-CoA, the fundamental building block for lanosterol biosynthesis via the mevalonate (B85504) pathway. Measuring the mass shift and isotopic distribution in the lanosteryl moiety of this compound would reveal the rate of de novo lanosterol synthesis and its subsequent esterification.

Tracing Palmitoleate Contribution: To study the origin of the fatty acyl chain, cells could be supplied with ¹³C- or ²H-labeled palmitic acid. The activity of Stearoyl-CoA Desaturase (SCD) enzymes would convert this into labeled palmitoleic acid, which would then be esterified to lanosterol. nih.gov Analyzing the labeling pattern of the palmitoleate chain would quantify this specific pathway's flux.

By analyzing the time-dependent enrichment of the isotope label in the precursor and product pools, kinetic models can be constructed to calculate the absolute rates of synthesis and degradation of this compound. nih.gov This provides a dynamic view of its metabolism in response to various stimuli or disease states.

Genetic Perturbation Models (e.g., Gene Knockouts, Knockdowns, and Overexpressions of Enzymes in Biosynthesis/Metabolism)

To identify and validate the enzymes responsible for the biosynthesis and metabolism of this compound, researchers employ genetic perturbation models. These techniques involve manipulating the expression of specific genes to observe the resulting impact on lipid levels.

This compound synthesis involves two primary pathways: the biosynthesis of lanosterol and the biosynthesis of palmitoleic acid, followed by their enzymatic esterification. Key enzymes in these pathways are prime targets for genetic manipulation.

Enzymes for Esterification: The final step, the esterification of lanosterol with palmitoleoyl-CoA, is catalyzed by sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs).

Gene Knockdown/Knockout: Using techniques like RNA interference (siRNA, shRNA) or CRISPR-Cas9 gene editing to knockdown or knockout the genes encoding SOAT1 or SOAT2 would be expected to significantly reduce or eliminate the synthesis of this compound. This would provide direct evidence for the role of these specific enzymes in its formation.

Enzymes for Precursor Synthesis:

Palmitoleic Acid Synthesis: Palmitoleic acid is primarily synthesized from palmitic acid by Stearoyl-CoA Desaturase (SCD) enzymes. nih.gov Inhibiting SCD activity, either genetically or with selective small-molecule inhibitors, would decrease the pool of available palmitoleate, thereby limiting this compound production. nih.gov

Lanosterol Synthesis: The complex lanosterol biosynthesis pathway offers many targets. For example, knocking down lanosterol synthase (LSS), the enzyme that cyclizes 2,3-oxidosqualene (B107256) to form lanosterol, would deplete the sterol precursor pool and consequently reduce this compound levels. Upregulation of genes involved in cholesterol biosynthesis has been noted in disease models, suggesting this pathway's regulation is critical. researchgate.net

Gene Overexpression: Conversely, overexpressing key enzymes like SOAT1/2 could lead to an accumulation of this compound, further confirming their role and allowing for studies on the functional consequences of its excess.

These genetic approaches, often combined with the lipidomic analyses described in section 7.1, are fundamental for mapping the molecular machinery governing this compound homeostasis. nih.govpeerj.com

Computational Modeling and Simulation Approaches (e.g., Metabolic Network Analysis, Molecular Dynamics)

Computational modeling provides powerful in silico tools to complement experimental research by simulating complex biological processes and generating testable hypotheses.

Metabolic Network Analysis: Genome-scale metabolic models (GEMs) are mathematical representations of the entire metabolic network of an organism, constructed from genomic and biochemical data. biorxiv.orgnih.gov These models can be used to simulate metabolic states and predict how the network will respond to perturbations.

Within a GEM, this compound would be represented as a metabolite connected to its synthesis and potential degradation reactions. The enzymes identified through genetic perturbations (Section 7.3) would be linked to these reactions. Using computational approaches like Flux Balance Analysis (FBA), researchers can predict the flow of metabolites (flux) through the network to maximize a certain objective, such as growth. nih.gov This can be used to:

Predict how changes in nutrient availability (e.g., glucose, fatty acids) affect the production capacity of this compound.

Simulate the effect of gene knockouts in silico, predicting which enzymatic deficiencies would most significantly impact this compound levels. biorxiv.org

Analyze the interconnectivity of this compound metabolism with other pathways, such as central carbon metabolism, fatty acid oxidation, and phospholipid synthesis. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.comdovepress.com It provides an atomic-level view of molecular structures and their interactions, which is impossible to obtain through direct experimental observation. nih.gov

MD simulations can be applied to study the biophysical properties of this compound and its interactions within its native biological environment, such as a lipid droplet or a cell membrane. For example, a simulation could be designed to:

Investigate how this compound packs within the neutral lipid core of a lipid droplet.

Model the interaction of this compound with a phospholipid bilayer. This could reveal how its insertion affects fundamental membrane properties like fluidity, thickness, ordering of lipid tails, and lateral pressure profiles. rsc.orgbris.ac.uk

Simulate the binding of this compound to lipid-binding proteins or its interaction with the active site of a metabolic enzyme.

These simulations offer mechanistic insights into the physical role of this compound, complementing the biochemical and metabolic data gathered from other approaches. mdpi.com

Table of Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Sterol Ester |

| Lanosterol | Sterol |

| Palmitoleic acid | Fatty Acid (Monounsaturated) |

| Palmitic acid | Fatty Acid (Saturated) |

| Acetyl-CoA | Thioester |

| Lanosterol synthase | Enzyme |

| Stearoyl-CoA Desaturase (SCD) | Enzyme |

| Sterol O-acyltransferase (SOAT/ACAT) | Enzyme |

| Glucose | Monosaccharide |

Emerging Research Frontiers and Future Directions in Lanosteryl Palmitoleate Studies

Exploration in Diverse Biological Systems and Physiological Contexts

Initial research has identified lanosteryl palmitoleate (B1233929) as a lipid component in various organisms, but future investigations are aimed at elucidating its functional role in a wider array of biological and physiological settings. The presence of this molecule has been documented in contexts ranging from single-celled organisms to complex mammalian responses, highlighting its potential versatility.

One significant area of exploration is its involvement in the interaction between biological systems and synthetic materials. For instance, in studies examining the "biocorona" that forms around gold nanoparticles when exposed to human serum, lanosteryl palmitoleate was identified as one of the lipid components. nih.gov The composition of this biocorona, including lipids like this compound, was observed to differ between serum from healthy and obese individuals, suggesting its presence may be influenced by physiological state. nih.gov

In the realm of cellular biology, this compound has been detected in various cancer cell lines. nih.gov Its levels, along with other lipids, have been studied under conditions of nutrient deprivation, pointing towards a potential role in cellular adaptation to metabolic stress. nih.gov Furthermore, this compound is recognized as a natural fungal metabolite, specifically in Saccharomyces cerevisiae (Baker's yeast), indicating its fundamental role in the biology of this model eukaryotic organism. ebi.ac.ukebi.ac.uk This finding in yeast provides a valuable, simpler system for potentially studying its core biosynthetic pathways and functions. ebi.ac.uk

These diverse findings underscore the importance of expanding research to understand how and why this compound is synthesized and utilized in different life forms and under various health and disease conditions.

| Biological System/Context | Research Finding | Reference(s) |

| Nanoparticle Interaction | Identified as a component of the lipid biocorona on gold nanoparticles incubated in human serum. | nih.gov |

| Metabolic State (Obesity) | The lipid composition of the nanoparticle biocorona, including this compound, varies with the physiological state of the serum donor (healthy vs. obese). | nih.gov |

| Cancer Cell Biology | Detected in lipidomic profiles of various human cancer cell lines, with its class (cholesterol esters) showing changes under nutrient stress. | nih.gov |

| Fungal Metabolism | Characterized as a metabolite in the fungus Saccharomyces cerevisiae. | ebi.ac.ukebi.ac.uk |

| Toxicology | Mentioned in lipidomic analysis in studies assessing the impact of diesel exhaust inhalation. | purdue.edu |

Integration with Multi-omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To move beyond simple identification and achieve a systems-level understanding of this compound, researchers are increasingly integrating lipidomic data with other "omics" layers, such as proteomics and transcriptomics. nih.gov This multi-omics approach allows for the connection of the molecule's presence to the functional proteins and regulatory gene networks within the cell, providing a more complete picture of its biological relevance. nih.govpharmalex.com

A clear example of this integration is the proteomic and lipidomic analysis of the gold nanoparticle biocorona mentioned previously. In this work, this compound was identified (lipidomics) alongside a comprehensive profile of proteins (proteomics) that bind to the nanoparticles. nih.gov This allows researchers to form hypotheses about the functional relationship between the specific lipids and proteins co-localizing in this newly formed biological layer.

Transcriptomics, the study of the complete set of RNA transcripts, offers another layer of insight. While direct transcriptomic studies focusing on this compound are nascent, research on its constituent parts, such as palmitate, demonstrates the potential of this approach. Studies have shown that palmitate can alter circadian transcriptomics in muscle cells by modifying the acetylation of histones, which in turn regulates gene expression. nih.gov This suggests that future research on this compound could investigate its influence on the expression of genes involved in lipid metabolism, cellular stress responses, or inflammatory pathways. Integrated lipidomic-transcriptomic studies in cancer have already revealed reprogramming of fatty acid metabolism by linking lipid profiles to the expression of key enzymes like stearoyl-CoA desaturase-1 (SCD1) and fatty acid elongases (ELOVLs). nih.gov

The ultimate goal of these integrative strategies is to build comprehensive models that explain how the synthesis and concentration of this compound are regulated and how its presence, in turn, affects cellular proteins, pathways, and functions. frontlinegenomics.com

| Omics Layer | Potential Insights for this compound Research | Reference(s) |

| Lipidomics | Identification and quantification of this compound and related lipid species in a given sample. | nih.govnih.gov |

| Proteomics | Identification of proteins that may interact with, metabolize, or be influenced by this compound. | nih.govnih.gov |

| Transcriptomics | Analysis of gene expression changes (e.g., in lipid metabolism enzymes) that correlate with this compound levels, providing insight into its regulation and downstream effects. | nih.govnih.govlondonmet.ac.uk |

| Multi-omics Integration | Provides a holistic view by connecting the presence of the lipid to functional proteins and regulatory gene networks, helping to elucidate its role in complex biological processes. | nih.govfrontlinegenomics.com |

Development of Novel Research Tools and Methodologies for this compound Characterization

Progress in understanding this compound is intrinsically linked to advancements in the analytical tools used for its characterization. Because sterol esters are often present in complex mixtures and may be isomeric with other lipids, the development of highly sensitive and specific methodologies is a critical research frontier. acs.orgmun.ca

Mass spectrometry (MS), coupled with chromatographic separation, remains the cornerstone of lipid analysis. biocompare.com Novel methods are continually being developed to improve the detection and structural elucidation of sterol esters:

Advanced Chromatography: The use of ultra-high-performance liquid chromatography (UHPLC) provides superior separation of lipid species prior to MS analysis, which is crucial for resolving complex mixtures. acs.org

Novel Derivatization Techniques: A significant challenge in sterol analysis is their ionization efficiency in MS. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed to improve the sensitivity of analysis for sterols and other lipids by allowing for robust detection in the negative ion mode of a mass spectrometer. acs.org Other methods, such as silylation, are used in gas chromatography-mass spectrometry (GC-MS) to improve the separation and detection of cholesterol and its derivatives. mdpi.com

High-Resolution and Multi-Stage MS: The use of high-resolution mass analyzers like Orbitrap and Quadrupole-Time-of-Flight (Q-TOF) allows for accurate mass measurements, which aids in the confident identification of lipids. biocompare.com Furthermore, multi-stage fragmentation techniques (MSn or MS/MS), such as those performed with an Electrospray Ionization Quadrupole Ion Trap (ESI-QIT), are invaluable for structural elucidation by breaking down the parent molecule and analyzing its fragments to distinguish between isomers. mun.ca

Beyond traditional MS, other novel platforms are emerging. For example, enzyme microsensors have been developed for the specific measurement of cholesterol and total cholesterol esters, representing a different class of analytical tools that could potentially be adapted for other specific sterol esters in the future. nih.gov The analysis of the vast datasets generated by these techniques also relies on specialized computational platforms, such as MS-DIAL for lipidomics and MaxQuant for proteomics, which are essential for processing raw data into meaningful biological information. nih.govnih.gov

| Methodology | Description | Application in Sterol Ester Research | Reference(s) |

| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. | Provides high-resolution separation and sensitive detection of lipids from complex biological samples. | acs.org |

| Novel Chemical Derivatization | Modification of an analyte's structure to improve its analytical properties (e.g., ionization efficiency). An example is the use of 3-(chlorosulfonyl)benzoic acid. | Enhances sensitivity and allows for more robust analysis of sterols by mass spectrometry. | acs.org |

| ESI-QIT MSn | Electrospray Ionization Quadrupole Ion Trap Mass Spectrometry with multi-stage fragmentation. | Enables detailed structural elucidation and differentiation of sterol ester isomers based on unique fragmentation patterns. | mun.ca |

| GC-TOF-MS | Gas Chromatography coupled with Time-of-Flight Mass Spectrometry. | Used for the analysis of sterols and their oxidation products, often requiring a derivatization step like silylation. | mdpi.com |

| Enzyme Microsensors | Biosensors utilizing immobilized enzymes (e.g., cholesterol oxidase, cholesterol esterase) for detection. | Developed for specific and sensitive measurement of cholesterol and total cholesterol esters. | nih.gov |

| Computational Platforms (e.g., MS-DIAL) | Specialized software for processing high-throughput 'omics' data. | Essential for peak identification, alignment, and quantification from raw mass spectrometry data files. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing lanosteryl palmitoleate, and how can reproducibility be ensured?

- Methodological Answer : Synthesis requires precise stoichiometric ratios of lanosterol and palmitoleic acid under anhydrous conditions, typically catalyzed by acyltransferases or chemical catalysts (e.g., DCC/DMAP). Detailed protocols must include reaction temperature, solvent purity, and purification steps (e.g., column chromatography). Reproducibility hinges on validating each step via spectroscopic methods (e.g., NMR for structural confirmation) and reporting deviations from published procedures .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural elucidation. Purity assessment should combine HPLC with UV/Vis or evaporative light scattering detection (ELSD). Differential scanning calorimetry (DSC) can confirm thermal stability. Always include reference spectra for comparison and report instrument parameters (e.g., column type, mobile phase) .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

- Methodological Answer : Use cell lines relevant to the hypothesized mechanism (e.g., corneal epithelial cells for dry eye studies, per ). Include dose-response curves, positive/negative controls, and triplicate replicates. Validate results with orthogonal assays (e.g., ELISA for cytokine profiling alongside viability assays). Address confounding factors like solvent cytotoxicity (e.g., DMSO concentrations ≤0.1%) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological efficacy of this compound?

- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., dosage, model systems). Replicate studies under standardized conditions, controlling for factors like animal strain (in vivo) or serum concentration (in vitro). Use multivariate statistics (e.g., ANOVA with post-hoc tests) to isolate confounding variables. Publish raw datasets and negative results to enhance transparency .

Q. How can researchers optimize in vivo experimental design to study the compound’s bioavailability and tissue distribution?

- Methodological Answer : Employ radiolabeled or fluorescently tagged analogs for pharmacokinetic tracking. Use microdialysis in target tissues (e.g., ocular surface) to measure local concentrations. Pair with LC-MS/MS for quantitative analysis. Validate models by comparing wild-type vs. knockout animals to confirm target specificity .

Q. What computational approaches are suitable for modeling this compound’s interactions with lipid membranes or protein targets?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini can predict membrane insertion behavior. Docking studies (AutoDock Vina, Schrödinger) identify potential protein binding sites. Validate predictions with mutagenesis assays or surface plasmon resonance (SPR) for binding affinity measurements. Report simulation parameters (e.g., time steps, solvent models) to enable replication .

Q. How should stability studies be structured to assess this compound’s degradation under varying storage conditions?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with controlled temperature/humidity chambers. Monitor degradation via HPLC-UV and identify byproducts with LC-HRMS. Compare oxidative stability in inert (argon) vs. aerobic environments. Include kinetic modeling (Arrhenius plots) to extrapolate shelf-life .

Q. What methodologies are recommended for investigating synergistic effects between this compound and other bioactive lipids?

- Methodological Answer : Design isobolographic analyses to quantify synergy in dose-matrix experiments. Use combination indices (e.g., Chou-Talalay method) and validate with mechanistic studies (e.g., gene expression profiling). Include single-agent and combination arms in experimental designs, ensuring statistical power through sample size calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.